molecular formula C14H13N3O2S B7470962 3-cyano-N-(2-pyridin-3-ylethyl)benzenesulfonamide

3-cyano-N-(2-pyridin-3-ylethyl)benzenesulfonamide

Cat. No. B7470962
M. Wt: 287.34 g/mol
InChI Key: ATFODYWOAAFYCM-UHFFFAOYSA-N
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Description

3-cyano-N-(2-pyridin-3-ylethyl)benzenesulfonamide, also known as PNU-74654, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of sulfonamides, which are organic compounds that contain a sulfonamide functional group (-SO2NH2) attached to an aromatic ring. PNU-74654 has been identified as a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms.

Mechanism of Action

PARP is an enzyme that plays a critical role in DNA repair mechanisms by catalyzing the transfer of ADP-ribose units to target proteins. Inhibition of PARP leads to the accumulation of DNA damage, which triggers cell death pathways in cancer cells. 3-cyano-N-(2-pyridin-3-ylethyl)benzenesulfonamide binds to the catalytic domain of PARP and inhibits its activity, resulting in the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects
3-cyano-N-(2-pyridin-3-ylethyl)benzenesulfonamide has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is triggered by DNA damage. In addition, 3-cyano-N-(2-pyridin-3-ylethyl)benzenesulfonamide has been shown to reduce inflammation in animal models of autoimmune disorders, suggesting that it may have potential therapeutic applications in these diseases.

Advantages and Limitations for Lab Experiments

3-cyano-N-(2-pyridin-3-ylethyl)benzenesulfonamide has several advantages for lab experiments, including its high purity yield, potent and selective inhibition of PARP, and potential therapeutic applications in cancer and autoimmune disorders. However, 3-cyano-N-(2-pyridin-3-ylethyl)benzenesulfonamide has some limitations, including its relatively high cost and limited availability, which may limit its widespread use in scientific research.

Future Directions

There are several future directions for research on 3-cyano-N-(2-pyridin-3-ylethyl)benzenesulfonamide, including investigating its potential therapeutic applications in other diseases such as cardiovascular disease and stroke, as well as its potential use as a radioprotective agent in radiation therapy. In addition, further studies are needed to investigate the safety and efficacy of 3-cyano-N-(2-pyridin-3-ylethyl)benzenesulfonamide in clinical trials, as well as its potential for combination therapy with other cancer treatments.

Synthesis Methods

The synthesis of 3-cyano-N-(2-pyridin-3-ylethyl)benzenesulfonamide involves the reaction of 3-cyano-4-fluorobenzenesulfonyl chloride with 2-pyridin-3-ylethylamine in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 3-cyano-N-(2-pyridin-3-ylethyl)benzenesulfonamide as a white solid with a high purity yield.

Scientific Research Applications

3-cyano-N-(2-pyridin-3-ylethyl)benzenesulfonamide has been extensively studied in the field of cancer research due to its ability to inhibit PARP, which is overexpressed in many cancer cells. PARP inhibitors have been shown to enhance the efficacy of chemotherapy and radiation therapy by inducing synthetic lethality in cancer cells. 3-cyano-N-(2-pyridin-3-ylethyl)benzenesulfonamide has also been investigated for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as its anti-inflammatory properties in autoimmune disorders.

properties

IUPAC Name

3-cyano-N-(2-pyridin-3-ylethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c15-10-13-3-1-5-14(9-13)20(18,19)17-8-6-12-4-2-7-16-11-12/h1-5,7,9,11,17H,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFODYWOAAFYCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCC2=CN=CC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyano-N-(2-pyridin-3-ylethyl)benzenesulfonamide

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